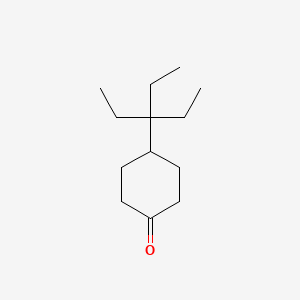
1,1,1,2-Tetrabromopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,2-Tetrabromopropane is an organobromine compound with the molecular formula C3H4Br4. It is a derivative of propane where four hydrogen atoms are replaced by bromine atoms. This compound is known for its high density and is used in various chemical applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1,1,2-Tetrabromopropane can be synthesized through the bromination of propane. The reaction typically involves the addition of bromine (Br2) to propane (C3H8) under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron or aluminum bromide, to facilitate the bromination process. The reaction conditions include maintaining a temperature range of 50-60°C to ensure the selective bromination of the propane molecule.
Industrial Production Methods
In industrial settings, the production of this compound involves a continuous process where propane is reacted with bromine in a reactor. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials. The purified this compound is collected and stored under appropriate conditions to prevent decomposition.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1,2-Tetrabromopropane undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where bromine atoms are replaced by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form alkenes or alkynes.
Reduction Reactions: It can be reduced to form less brominated derivatives or hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Elimination: Strong bases such as potassium tert-butoxide (KOtBu) are used under elevated temperatures.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products
Substitution: Products include alcohols, amines, or other substituted hydrocarbons.
Elimination: Products include alkenes or alkynes.
Reduction: Products include less brominated hydrocarbons or fully reduced hydrocarbons.
Wissenschaftliche Forschungsanwendungen
1,1,1,2-Tetrabromopropane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other brominated compounds.
Biology: It is used in studies involving the interaction of brominated compounds with biological systems.
Medicine: Research is conducted to explore its potential use in pharmaceuticals and as a precursor for drug synthesis.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,1,1,2-tetrabromopropane involves its interaction with various molecular targets. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In elimination reactions, the compound undergoes dehydrohalogenation to form double or triple bonds. The pathways involved depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,2,2-Tetrabromoethane: Similar in structure but with two carbon atoms instead of three.
1,1,2,2-Tetrabromopropane: Another isomer with different bromine atom positions.
1,1,1,3-Tetrabromopropane: Another isomer with bromine atoms at different positions.
Uniqueness
1,1,1,2-Tetrabromopropane is unique due to its specific bromine atom arrangement, which influences its reactivity and applications. Its high density and ability to undergo various chemical reactions make it valuable in both research and industrial applications.
Eigenschaften
CAS-Nummer |
72108-72-6 |
|---|---|
Molekularformel |
C3H4Br4 |
Molekulargewicht |
359.68 g/mol |
IUPAC-Name |
1,1,1,2-tetrabromopropane |
InChI |
InChI=1S/C3H4Br4/c1-2(4)3(5,6)7/h2H,1H3 |
InChI-Schlüssel |
DNDPPWHDBXKSGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(Br)(Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Disodium;4-[2-(4-sulfonatobutoxy)ethoxy]butane-1-sulfonate](/img/structure/B14464135.png)

![2-[2-(4-Methylphenyl)ethenyl]-5-(trichloromethyl)-1,3,4-oxadiazole](/img/structure/B14464143.png)



![2-[2-Chloro-5-(2,4-dichlorophenoxy)phenoxy]propanoic acid](/img/structure/B14464190.png)






